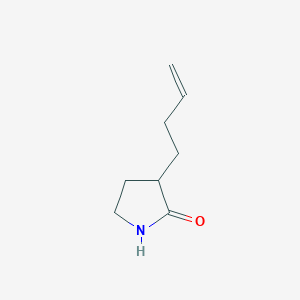

3-(3-BUTEN-1-YL)-2-PYRROLIDINONE

Description

Significance of Pyrrolidinone Frameworks in Organic Synthesis and Heterocyclic Chemistry

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds. 1pchem.comnih.govnih.gov This structural motif is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. 1pchem.comnih.govnih.gov The importance of the pyrrolidinone core lies in its relative stability, its capacity for a variety of chemical transformations, and its ability to serve as a chiral pool for asymmetric synthesis. organic-chemistry.orgnih.gov The amide bond within the lactam ring can be hydrolyzed, and the adjacent methylene (B1212753) groups can be functionalized, making pyrrolidinones versatile intermediates for the preparation of alkaloids, amino acids, and other complex target molecules. nih.gov

Overview of Unsaturated Side Chains in Lactam Derivatives

The incorporation of unsaturated side chains into lactam derivatives significantly broadens their synthetic potential. smolecule.comresearchgate.net An alkenyl group, such as the 3-butenyl chain in the title compound, introduces a site of reactivity that can be exploited in numerous ways. For instance, the double bond can participate in addition reactions, oxidations, and, most notably, transition metal-catalyzed cross-coupling and metathesis reactions. nih.gov These transformations allow for the construction of new carbon-carbon and carbon-heteroatom bonds, providing pathways to intricate molecular skeletons. The presence of an unsaturated side chain transforms a simple lactam into a bifunctional molecule, where the lactam and the alkene can be manipulated independently or in concert to achieve specific synthetic goals.

Scope and Research Focus on 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE

Research interest in this compound stems from its potential as a versatile synthetic intermediate. The molecule's structure, featuring a nucleophilic nitrogen, an electrophilic carbonyl carbon, and a reactive terminal alkene, offers multiple handles for chemical modification. While specific, in-depth studies on this particular compound are not abundant in the mainstream literature, its chemical properties can be inferred from the well-established reactivity of related pyrrolidinones and terminal alkenes. The focus of this article is to provide a comprehensive overview of the chemical identity of this compound, to propose plausible synthetic routes based on known organic reactions, and to highlight its potential applications in synthetic organic chemistry.

Chemical Identity of this compound

| Property | Value |

| CAS Number | 155193-59-2 |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | 3-(but-3-en-1-yl)pyrrolidin-2-one |

This data is compiled from chemical supplier databases. 1pchem.comsmolecule.com

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, computational predictions and data from analogous structures provide insight into its spectral characteristics.

| Spectroscopic Technique | Predicted Features |

| Infrared (IR) Spectroscopy | A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the lactam. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for the vinyl protons of the butenyl group are expected in the range of 4.8-5.8 ppm. The protons on the pyrrolidinone ring and the alkyl part of the side chain would appear in the upfield region. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A signal for the carbonyl carbon is anticipated around 175 ppm. The sp² carbons of the double bond would resonate between 115 and 138 ppm. |

These predictions are based on typical values for similar functional groups. smolecule.com

Plausible Synthetic Approaches

The synthesis of this compound can be envisioned through several established synthetic methodologies. One of the most direct routes would involve the alkylation of a 2-pyrrolidinone (B116388) enolate with a suitable 4-carbon electrophile.

A potential synthetic pathway could be the reaction of the lithium enolate of 2-pyrrolidinone with 4-bromo-1-butene (B139220). This nucleophilic substitution reaction would form the desired carbon-carbon bond at the 3-position of the pyrrolidinone ring.

Another plausible approach is the conjugate addition of an organocuprate reagent to an α,β-unsaturated lactam. For instance, a Gilman reagent derived from a butenyl halide could potentially react with a 3-pyrrolin-2-one derivative, although this would result in a different substitution pattern than the title compound. A more relevant conjugate addition would involve the reaction of a suitable nucleophile with 3-methylene-2-pyrrolidinone.

The choice of synthetic route would depend on the availability of starting materials, desired yield, and stereochemical control if a chiral version of the molecule is targeted.

An article focusing on the synthetic methodologies for this compound and its related structural motifs is presented below.

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

3-but-3-enylpyrrolidin-2-one |

InChI |

InChI=1S/C8H13NO/c1-2-3-4-7-5-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) |

InChI Key |

PVZPISASJMFNFT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1CCNC1=O |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 3 3 Buten 1 Yl 2 Pyrrolidinone

Reactions Involving the 2-Pyrrolidinone (B116388) Lactam Ring System

The 2-pyrrolidinone ring contains an amide functional group within a five-membered ring, known as a γ-lactam. This structure possesses two main sites for chemical reactions: the electrophilic carbonyl carbon and the nucleophilic nitrogen atom (after deprotonation).

The carbonyl group (C=O) in the lactam ring is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comchemistrysteps.com This reaction, known as nucleophilic addition, is fundamental to carbonyl chemistry. oxfordsciencetrove.com The initial attack by a nucleophile on the carbonyl carbon results in the breaking of the C=O pi bond and the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org

This intermediate can then be protonated to yield an alcohol, or undergo other subsequent reactions. libretexts.orglibretexts.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. chemistrysteps.com In the case of 2-pyrrolidinone, reactions with strong reducing agents, such as metal hydrides, can reduce the carbonyl group. For instance, hydrogenation in the presence of a cobalt catalyst can reduce the carbonyl to a methylene (B1212753) group, yielding the corresponding pyrrolidine (B122466). chemicalbook.com

The table below summarizes potential nucleophilic addition reactions at the carbonyl group of 3-(3-buten-1-yl)-2-pyrrolidinone.

| Nucleophile (Reagent) | Product | Reaction Type |

| Hydride (e.g., LiAlH₄) | 3-(3-buten-1-yl)pyrrolidine | Reduction |

| Organolithium (e.g., R-Li) | Hemiaminal intermediate | Addition |

| Grignard Reagent (e.g., R-MgBr) | Hemiaminal intermediate | Addition |

This table presents plausible reactions based on the general reactivity of lactams.

The nitrogen atom of the 2-pyrrolidinone ring, while part of an amide, possesses a proton (N-H) that is weakly acidic. This proton can be removed by a strong base (e.g., sodium hydride, NaH) to generate a lactam anion. researchgate.net This anion is a potent nucleophile and can react with a variety of electrophiles, allowing for functionalization at the nitrogen position. chemicalbook.com This is a common strategy for synthesizing N-substituted pyrrolidinones. chemicalbook.com

For example, reaction with alkyl halides leads to N-alkylation, while reaction with acyl chlorides or anhydrides results in N-acylation. chemicalbook.com Protection of the nitrogen atom is also a key transformation, often achieved using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which introduces the tert-butoxycarbonyl (Boc) protecting group. researchgate.net

The table below illustrates various electrophilic functionalization reactions at the nitrogen atom.

| Electrophile | Base (if required) | Product Class | Example Product (R = functional group) |

| Alkyl Halide (R-X) | NaH | N-Alkyl-2-pyrrolidinone | 1-Alkyl-3-(3-buten-1-yl)-2-pyrrolidinone |

| Acyl Chloride (R-COCl) | NaH | N-Acyl-2-pyrrolidinone | 1-Acyl-3-(3-buten-1-yl)-2-pyrrolidinone |

| (Boc)₂O | NaH | N-Boc-2-pyrrolidinone | 1-(tert-butoxycarbonyl)-3-(3-buten-1-yl)-2-pyrrolidinone |

| Aldehyde (R-CHO) | Base | N-Hydroxyalkyl-pyrrolidinone | 1-(1-hydroxyalkyl)-3-(3-buten-1-yl)-2-pyrrolidinone chemicalbook.com |

The lactam ring of 2-pyrrolidinone can be opened under certain conditions. In the presence of strong acids or bases and water, the amide bond can be hydrolyzed, leading to the ring-opening of this compound to form the corresponding γ-amino acid, 4-amino-3-(3-buten-1-yl)butanoic acid. chemicalbook.com

Furthermore, in the presence of a base, 2-pyrrolidone can undergo anionic ring-opening polymerization to produce polypyrrolidone, also known as Nylon 4. chemicalbook.comresearchgate.net This suggests that this compound could potentially be used as a monomer to create functionalized polymers. Rearrangements of the pyrrolidinone ring structure itself are also known, often occurring under specific conditions to yield different heterocyclic systems. doi.org

| Reaction | Conditions | Product |

| Hydrolysis | Strong Acid or Base (e.g., HCl or NaOH), H₂O | 4-Amino-3-(3-buten-1-yl)butanoic acid |

| Ring-Opening Polymerization | Base (e.g., Potassium tert-butoxide) | Poly[this compound] |

Chemical Transformations of the 3-(3-Buten-1-yl) Side Chain

The butenyl side chain provides a reactive alkene functional group, which is a versatile handle for a wide array of chemical modifications, independent of the lactam ring.

The carbon-carbon double bond in the butenyl side chain can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on carbon. youtube.com

This reaction is highly selective for the alkene and does not affect the carbonyl group of the lactam ring under standard hydrogenation conditions. The process converts the 3-(3-buten-1-yl) side chain into a saturated butyl group, yielding 3-butyl-2-pyrrolidinone. This transformation is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com

| Catalyst | Product |

| Platinum (Pt) on Carbon | 3-butyl-2-pyrrolidinone |

| Palladium (Pd) on Carbon | 3-butyl-2-pyrrolidinone |

| Raney Nickel (Ni) | 3-butyl-2-pyrrolidinone |

Olefin metathesis is a powerful reaction in organic synthesis that allows for the redistribution of carbon-carbon double bonds. This reaction is catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts. nih.gov The butenyl side chain of this compound can participate in various types of olefin metathesis.

A particularly relevant transformation is Ring-Closing Metathesis (RCM). If another alkenyl group is introduced into the molecule, for example by N-alkylation with an allyl halide, an intramolecular RCM reaction can be employed to construct a new ring. This would lead to the formation of a bicyclic lactam system, demonstrating the utility of the butenyl side chain as a key structural element for building more complex molecular architectures. organic-chemistry.org

The table below shows a hypothetical RCM transformation of an N-allyl derivative.

| Starting Material | Catalyst | Product |

| 1-allyl-3-(3-buten-1-yl)-2-pyrrolidinone | Grubbs' Catalyst (e.g., 2nd Generation) | A bicyclic lactam (octahydropyrrolo[1,2-a]azepin-5-one) |

Cycloaddition Reactions (e.g., Intramolecular Cyclopropanation)

Intramolecular cycloaddition reactions of this compound and its derivatives provide a powerful strategy for the synthesis of fused polycyclic systems, which are valuable scaffolds in medicinal chemistry and natural product synthesis. nih.gov Among these, intramolecular cyclopropanation has emerged as a significant transformation.

Rhodium-Catalyzed Intramolecular Cyclopropanation:

The intramolecular cyclopropanation of diazoester derivatives of this compound can be effectively catalyzed by rhodium(II) complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄) or dirhodium tetrapivalate (Rh₂(OPiv)₄). nih.gov This reaction proceeds through the formation of a rhodium carbene intermediate, which then adds across the terminal double bond of the butenyl group to form a cyclopropane (B1198618) ring. The use of sterically demanding ligands on the rhodium catalyst can suppress competing side reactions like β-hydride elimination and enhance diastereoselectivity. nih.gov For instance, rhodium(II) triphenylacetate (Rh₂(TPA)₄) has been shown to be a particularly effective catalyst for promoting diastereoselective cyclopropanation. nih.gov

This methodology allows for the stereocontrolled synthesis of bicyclo[4.1.0]heptane-fused γ-lactones. nih.govrochester.edu The stereochemical outcome of the reaction can often be influenced by the choice of catalyst and reaction conditions, providing access to different diastereomers of the cyclopropane-fused pyrrolidinone product. nih.govrochester.edu

Other Cycloaddition Strategies:

While cyclopropanation is a prominent example, other cycloaddition reactions can also be envisioned for this compound. For instance, [4+2] cycloadditions (Diels-Alder reactions) or [2+2] cycloadditions could potentially be employed, depending on the reaction partner and conditions, to construct different types of polycyclic systems. The butenyl group can act as a dienophile or a partner in a photocycloaddition, expanding the synthetic utility of this building block.

Epoxidation and Dihydroxylation of the Butenyl Group

The terminal double bond of the butenyl side chain is susceptible to oxidation reactions, providing a convenient handle for the introduction of oxygen-containing functional groups. Epoxidation and dihydroxylation are two such important transformations.

Epoxidation:

Epoxidation of the butenyl group in this compound can be achieved using various peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent. masterorganicchemistry.comrsc.org The reaction proceeds via a concerted mechanism, where the peroxy acid delivers an oxygen atom to the double bond, forming an epoxide ring. libretexts.org This transformation converts the butenyl side chain into a 3-(oxiran-2-ylmethyl)propyl group. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functionalities.

The stereochemistry of the epoxidation can be influenced by the presence of chiral auxiliaries or catalysts, leading to the formation of enantiomerically enriched epoxides. masterorganicchemistry.com

Dihydroxylation:

The butenyl group can be converted into a vicinal diol through dihydroxylation. This can be accomplished using several methods, with osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) being the most common reagents. skku.edulibretexts.org

Syn-Dihydroxylation: The reaction with osmium tetroxide, typically used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO), results in the syn-addition of two hydroxyl groups across the double bond. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a diol with a specific stereochemistry. libretexts.org The Sharpless asymmetric dihydroxylation, which employs a chiral ligand in combination with the osmium catalyst, allows for the enantioselective synthesis of chiral diols. wikipedia.orgorganic-chemistry.orgnih.gov This method is highly valuable for the preparation of optically active compounds. nih.gov

Anti-Dihydroxylation: An alternative route to diols is through the acid-catalyzed hydrolysis of the corresponding epoxide. libretexts.org This two-step sequence—epoxidation followed by ring-opening—results in the anti-dihydroxylation of the original alkene, providing complementary stereoselectivity to the direct syn-dihydroxylation methods. libretexts.org

Halogenation and Hydrohalogenation Reactions

The addition of halogens and hydrogen halides to the butenyl side chain of this compound provides a direct route to functionalized pyrrolidinone derivatives that can serve as precursors for further synthetic manipulations.

Halogenation:

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of the butenyl group leads to the formation of a vicinal dihalide. For example, bromination of this compound would yield 3-(3,4-dibromobutyl)-2-pyrrolidinone. This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms. These dihalides are useful intermediates for dehydrohalogenation reactions to form alkynes or for substitution reactions to introduce other functional groups.

Hydrohalogenation:

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the butenyl group follows Markovnikov's rule in the absence of radical initiators. leah4sci.commasterorganicchemistry.com This means that the hydrogen atom adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms (the terminal carbon), while the halogen atom adds to the more substituted carbon (the internal carbon). masterorganicchemistry.comyoutube.com This regioselectivity is governed by the formation of the more stable secondary carbocation intermediate during the reaction mechanism. pressbooks.pub

Conversely, in the presence of radical initiators, such as peroxides, the hydrobromination (addition of HBr) can proceed via an anti-Markovnikov pathway. numberanalytics.comlibretexts.org In this case, the bromine atom adds to the terminal carbon of the double bond, and the hydrogen atom adds to the internal carbon. libretexts.org This reversal of regioselectivity is due to a change in the reaction mechanism to a free-radical addition process. libretexts.org

These halogenated derivatives of this compound are valuable synthetic intermediates. The carbon-halogen bond can be readily displaced by a variety of nucleophiles or used in cross-coupling reactions to build more complex molecular structures.

Mechanistic Investigations of Chemical Reactions Involving 3 3 Buten 1 Yl 2 Pyrrolidinone

Elucidation of Reaction Pathways

The chemical reactivity of 3-(3-buten-1-yl)-2-pyrrolidinone is characterized by the distinct functionalities of the γ-lactam ring and the terminal alkene on the C3-substituent. Mechanistic studies focus on understanding the pathways of reactions involving either or both of these groups. The butenyl side chain can undergo typical electrophilic addition reactions, while the lactam core can participate in reactions such as hydrolysis, reduction, and N-alkylation.

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the mechanistic details of reactions involving pyrrolidinone derivatives. beilstein-journals.org For instance, in reactions involving nucleophilic attack on related pyrrolidinone structures, DFT calculations can map out the potential energy surface (PES) to identify the most favorable reaction pathway. beilstein-journals.orgnih.gov A proposed mechanism for the reaction of a 3-pyrroline-2-one (B142641) derivative with an amine, for example, was detailed through computational studies, showing how the product is formed by following the path with the lowest activation energy. beilstein-journals.org

Investigations into the reactivity of N-substituted 3-pyrrolin-2-ones have shown that the C3-C4 double bond exhibits distinct reactivity compared to other functional groups in the molecule. researchgate.net For example, in hydrogenation reactions using specific catalysts, the double bond can be selectively reduced. researchgate.net Conversely, attempts at conjugate addition of nucleophiles like amines or carbanions to the activated C4 position can be challenging, sometimes leading to alternative pathways such as ring-opening of the lactam. researchgate.net The specific placement of the butenyl group at the C3 position of the 2-pyrrolidinone (B116388) ring suggests that intramolecular reactions, such as acid-catalyzed cyclization, are also plausible pathways, potentially leading to the formation of bicyclic structures. The elucidation of these pathways often involves a combination of experimental product analysis and computational modeling to map the energetic landscape of the transformation.

Transition State Analysis in Pyrrolidinone Chemistry

Transition state analysis is a critical component of mechanistic studies in pyrrolidinone chemistry, providing insight into reaction rates and selectivity. Computational chemistry allows for the detailed characterization of the geometry and energy of transition states, which are high-energy, transient species on the reaction coordinate. nih.gov By calculating the activation energy (ΔG‡)—the energy difference between the reactants and the transition state—chemists can predict which reaction pathway is kinetically favored. beilstein-journals.orgnih.gov

The Hammond postulate, which relates the structure of a transition state to the species (reactants, intermediates, or products) that is closest in energy, is often applied in these analyses. fiveable.me For an exothermic step, the transition state is expected to be reactant-like, while for an endothermic step, it will be product-like. This principle helps in rationalizing the observed selectivity in reactions. For this compound, transition state analysis would be crucial for understanding the regioselectivity of addition to the butenyl double bond or the stereoselectivity of reactions at the chiral C3 center.

Kinetic vs. Thermodynamic Control in this compound Transformations

The concept of kinetic versus thermodynamic control is essential when a reaction involving this compound can yield multiple products through competing pathways. dalalinstitute.com The product distribution is determined by the reaction conditions, such as temperature, which dictate whether the outcome is governed by the relative rates of product formation (kinetic control) or the relative stability of the products (thermodynamic control). wikipedia.org

Kinetic Control : At lower temperatures, reactions are often irreversible. The major product will be the one that forms the fastest, i.e., the one with the lowest activation energy (Ea). This is known as the kinetic product. fiveable.melibretexts.org

Thermodynamic Control : At higher temperatures, the reverse reactions become significant, allowing an equilibrium to be established between the products. Under these reversible conditions, the major product will be the most stable one (the one with the lowest Gibbs free energy, ΔG°), regardless of how fast it is formed. This is the thermodynamic product. pressbooks.pub

A classic illustration of this principle is the electrophilic addition of HBr to 1,3-butadiene (B125203). pressbooks.pub At low temperatures, the faster-forming 1,2-adduct (the kinetic product) predominates. At higher temperatures, the more stable 1,4-adduct (the thermodynamic product) is the major product as the reaction reaches equilibrium. pressbooks.pub

Interactive Table: Product Distribution in HBr Addition to 1,3-Butadiene

| Temperature (°C) | 1,2-Adduct (Kinetic Product) % | 1,4-Adduct (Thermodynamic Product) % | Dominant Control |

| 0 | 71 | 29 | Kinetic |

| 40 | 15 | 85 | Thermodynamic |

Data based on the addition of HBr to 1,3-butadiene, a model for the butenyl group. pressbooks.pub

In the chemistry of pyrrolidinone derivatives, similar principles apply. For instance, studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one derivatives showed that kinetic selectivity was more significant than thermodynamic selectivity in the formation of the main products. nih.gov This implies that the observed product distribution is primarily a result of the relative rates of the competing reaction pathways. nih.gov For this compound, a potential competition could arise in reactions like intramolecular cyclization, where different ring sizes could be formed, with one being kinetically preferred and another being thermodynamically more stable.

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts and reaction conditions play a pivotal role in directing the mechanism of chemical transformations involving this compound, influencing reaction rates, selectivity, and even which reaction pathway is followed. mdpi.com

Influence of Catalysts: Catalysts function by providing an alternative reaction pathway with a lower activation energy. mdpi.com In pyrrolidinone chemistry, various types of catalysts are employed:

Acid/Base Catalysis : Protic or Lewis acids can activate the carbonyl group of the lactam, making it more susceptible to nucleophilic attack. Bases can be used to deprotonate the N-H group or the α-carbon, facilitating alkylation or condensation reactions. In multicomponent reactions to form pyrido[2,3-b]indoles, the strength of the base catalyst determined whether the reaction proceeded as a three- or four-component synthesis. mdpi.com

Metal Catalysis : Transition metals are widely used for reactions involving the butenyl group. For instance, copper complexes have been shown to catalyze the intramolecular C-H amination of related N-halo amides to form pyrrolidines, with the specific ligand on the copper catalyst affecting the mechanism. researchgate.net Palladium catalysts are effective for hydrogenation or cross-coupling reactions. researchgate.net

Organocatalysis : Chiral pyrrolidine-based catalysts are frequently used to induce enantioselectivity in asymmetric synthesis. nih.gov The pyrrolidinone ring itself can be part of a catalyst structure, where its stereocenter and conformational rigidity can influence the transition state of the catalyzed reaction, thereby controlling the stereochemical outcome. nih.gov

Influence of Reaction Conditions: Reaction parameters such as solvent, temperature, and reactant concentration significantly impact the reaction mechanism and outcome.

Solvent : The polarity of the solvent can influence reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states. In the synthesis of certain pyrrolidine-2,3-diones, changing the solvent from glacial acetic acid to ethanol (B145695) resulted in a dramatic increase in the yield of the desired products. beilstein-journals.orgnih.gov

Temperature : As discussed under kinetic vs. thermodynamic control, temperature is a critical factor. pressbooks.pub Low temperatures favor the kinetic product, while higher temperatures allow the system to reach equilibrium, favoring the thermodynamic product. wikipedia.org

Concentration : The concentration of reactants can affect the reaction order and rate-determining step. In the selective hydrogenation of 1,3-butadiene over gold catalysts, the partial pressure of hydrogen was found to be the rate-limiting factor. researchgate.net

Interactive Table: Effect of Reaction Conditions on Pyrrolidinone Synthesis

| Reaction | Substrate | Condition/Catalyst | Observation | Reference |

| Amine Addition | 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | Glacial Acetic Acid (Solvent) | Low yield (36%) of the product. | beilstein-journals.org |

| Amine Addition | 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | Ethanol (Solvent) | Dramatic increase in product yield. | beilstein-journals.org |

| Intramolecular C-H Amination | N-fluoro amides | [TpBr3Cu(NCMe)] catalyst | Efficient formation of pyrrolidine (B122466) ring. | researchgate.net |

| Hydrogenation | N-benzyl-3-pyrrolin-2-one | Pd(OH)2/C (Pearlman's catalyst) | Selective reduction of the C3-C4 double bond. | researchgate.net |

Computational and Theoretical Studies on 3 3 Buten 1 Yl 2 Pyrrolidinone

Quantum Chemical Calculations

Quantum chemical calculations, which solve the electronic Schrödinger equation through various approximations, are fundamental to predicting the molecular and electronic properties of 3-(3-buten-1-yl)-2-pyrrolidinone. These first-principles approaches are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying systems of the size and complexity of substituted pyrrolidinones due to its favorable balance of accuracy and computational cost. rsc.orgbeilstein-journals.org For a molecule like this compound, DFT would be employed to investigate a wide range of properties.

DFT calculations are used to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G* or a more extensive one such as 6-311++G(d,p) to properly account for polarization and diffuse functions. rsc.orgnih.govbeilstein-journals.org

Beyond structural parameters, DFT is instrumental in exploring the electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. acs.org Other calculated properties often include the total electronic energy, dipole moment, and the distribution of atomic charges, which helps in understanding the molecule's polarity and intermolecular interactions. rsc.orgacs.org

Furthermore, DFT is widely used for the computational analysis of vibrational spectra (infrared and Raman). beilstein-journals.orgresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, aids in the assignment of spectral bands to specific molecular vibrations. beilstein-journals.orgresearchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool often coupled with DFT calculations to study charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule. beilstein-journals.orgresearchgate.net

Table 1: Representative Electronic Properties of a Substituted Pyrrolidinone Calculated using DFT (Note: This table presents typical data for a generic 3-substituted pyrrolidinone, as specific experimental or calculated values for this compound are not available in the cited literature. The data is illustrative of the outputs from DFT calculations described in the sources.)

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy (Hartree) | -478.5 | Thermodynamic stability reference |

| E(HOMO) (eV) | -6.8 | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity |

| E(LUMO) (eV) | 1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity |

| HOMO-LUMO Gap (eV) | 8.0 | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment (Debye) | 3.5 | Measure of molecular polarity |

Data based on general principles discussed in references rsc.orgacs.org.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data. acs.orgresearchgate.net The foundational ab initio method is the Hartree-Fock (HF) theory. beilstein-journals.orgresearchgate.net The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative understanding of the electronic structure but notably neglecting the correlation between the motions of electrons. rsc.orgnih.govresearchgate.netfaccts.de

To achieve higher accuracy, post-Hartree-Fock methods are necessary. These methods build upon the HF calculation to systematically include electron correlation, which is crucial for the quantitative prediction of energies and molecular properties. rsc.orgfaccts.de Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used and computationally efficient method that often provides a significant improvement over HF for structural and energetic predictions. faccts.denih.gov

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the HF determinant and determinants corresponding to excited electronic states. While full CI is exact within the limits of a given basis set, it is computationally prohibitive for all but the smallest molecules. Truncated CI methods, such as CISD (including single and double excitations), are more feasible. rsc.orgfaccts.de

Coupled Cluster (CC) Theory: CC methods provide a size-consistent and highly accurate way to include electron correlation. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in computational chemistry for achieving near-benchmark accuracy for single-reference systems. rsc.orgnih.gov

In the context of a pyrrolidinone system, these ab initio methods would be employed to obtain highly accurate benchmark energies, study reaction mechanisms where DFT might be less reliable, and investigate excited states. rsc.orgresearchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structures and dynamic behavior of this compound. These studies focus on the preferred shapes (conformations) of both the pyrrolidinone ring and its flexible side chain.

The five-membered pyrrolidinone ring is not planar. researchgate.netCurrent time information in JP. To relieve angle and torsional strain, it adopts a puckered conformation. The conformational landscape of five-membered rings is typically described by a process called pseudorotation, where the pucker moves around the ring without significant changes in energy. rsc.orgresearchgate.netCurrent time information in JP. The specific conformation of the ring at any point along the pseudorotation path can be quantitatively described by a set of puckering coordinates, most commonly the Cremer-Pople parameters: the puckering amplitude (q) and the phase angle (Φ). nih.govresearchgate.netresearchgate.net

For a five-membered ring like pyrrolidinone, the primary conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, and the twist (T) , where no more than three atoms are coplanar. researchgate.netCurrent time information in JP. These conformations interconvert via the low-energy pseudorotation pathway. rsc.org

The presence of substituents on the pyrrolidinone ring significantly influences the conformational equilibrium. A substituent will preferentially occupy a position that minimizes steric strain, which in turn favors certain puckered conformations over others. Current time information in JP. For a 3-substituted pyrrolidinone, the substituent can be in a pseudo-axial or pseudo-equatorial orientation, and the balance between these is dictated by steric and electronic effects. rsc.org Computational methods, including both DFT and ab initio calculations, are used to map the potential energy surface of the pseudorotation, identify the most stable conformers, and calculate the energy barriers between them. rsc.org

Table 2: Key Conformations of the Pyrrolidinone Ring

| Conformation Type | Description | Key Feature |

| Envelope (E) | Four atoms are in a plane, with the fifth atom displaced. | Cs symmetry (if unsubstituted) |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | C2 symmetry (if unsubstituted) |

Information based on general principles of five-membered ring conformations described in references researchgate.netCurrent time information in JP..

Molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface associated with the rotation of these bonds. The conformational preferences are governed by several factors:

Steric Hindrance: Interactions between the atoms of the side chain and the pyrrolidinone ring will disfavor certain rotational isomers. For instance, bulky conformations that lead to steric clashes with the ring hydrogens or the carbonyl oxygen will be higher in energy.

Torsional Strain: Eclipsed conformations along the C-C single bonds of the side chain are energetically unfavorable compared to staggered (gauche or anti) conformations.

Electronic Effects: The presence of the π-system (the C=C double bond) in the butenyl chain can lead to specific electronic interactions. Studies on related allyl systems have shown that rotational barriers are influenced by the degree of electronic delocalization. researchgate.net Similar effects could influence the preferred orientation of the butenyl group relative to the polar lactam functionality.

Computational studies would aim to identify the global energy minimum conformation as well as other low-energy conformers, and to determine the rotational energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or how its shape influences its physical properties.

Theoretical Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of this compound. By analyzing its electronic structure, it is possible to identify the most likely sites for chemical attack and to rationalize the outcomes of potential reactions. beilstein-journals.orgbeilstein-journals.org

The molecule possesses several potentially reactive sites: the electrophilic carbonyl carbon of the lactam, the nucleophilic nitrogen (after deprotonation), the acidic α-protons at the C3 position, and the nucleophilic C=C double bond in the butenyl side chain. Theoretical methods can help predict which site is most reactive under specific conditions.

A primary tool for this is Frontier Molecular Orbital (FMO) theory . nih.gov The distribution of the HOMO indicates the most likely sites for electrophilic attack (the regions where the molecule is most willing to donate electrons), while the LUMO distribution highlights the sites most susceptible to nucleophilic attack (the regions most willing to accept electrons). youtube.com For this compound, the HOMO is likely to have significant density on the C=C double bond, suggesting its role as a nucleophile. The LUMO is expected to be localized around the carbonyl group, indicating its electrophilic character. nih.gov

A more quantitative approach to reactivity is provided by Conceptual DFT , which defines chemical reactivity descriptors. wikipedia.orgscm.com The Fukui function , f(r), is a key descriptor that measures the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orgnih.gov It allows for the identification of the most reactive sites for:

Nucleophilic attack: Identified by the maxima of f+(r), corresponding to the addition of an electron.

Electrophilic attack: Identified by the maxima of f-(r), corresponding to the removal of an electron.

Radical attack: Identified by the maxima of f0(r).

By calculating and visualizing these Fukui functions, one can predict with considerable accuracy where a given reagent will preferentially react with the molecule. faccts.denih.gov

Furthermore, computational chemistry can be used to model the entire reaction pathway, including the structures and energies of reactants, transition states, and products. rsc.orgacs.org By comparing the activation energies for different possible reaction channels (e.g., reaction at the lactam vs. the side chain), one can predict the chemo-, regio-, and stereoselectivity of a given transformation. nih.govacs.orgresearchgate.net This type of analysis is crucial for understanding why a particular product is formed and for designing new, selective synthetic routes. beilstein-journals.org

Spectroscopic Data Interpretation through Computational Methods

Computational approaches, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemistry for the prediction of spectroscopic data. These methods allow for the calculation of molecular geometries, vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) with a high degree of accuracy. For this compound, such calculations can provide a foundational understanding of its spectral properties, even in the absence of extensive experimental verification.

Methodologies for these theoretical predictions typically involve optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G* or higher). Following geometry optimization, the same level of theory is used to calculate the desired spectroscopic parameters.

Infrared (IR) Spectroscopy:

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. For this compound, key vibrational modes include the C=O stretching of the lactam ring, N-H stretching, C-H stretching of the alkyl and vinyl groups, and the C=C stretching of the butenyl side chain.

Predicted IR data for analogous compounds suggests that the carbonyl (C=O) stretch of the pyrrolidinone ring would be a strong absorption band. chemspider.com Theoretical calculations on substituted pyrrolidinones have shown good correlation between calculated and experimental frequencies, although calculated values are often systematically higher and require scaling for better comparison.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Functional Group | Predicted Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (lactam) | Stretching | ~3300 - 3500 |

| C-H (sp²) | Stretching | ~3010 - 3090 |

| C-H (sp³) | Stretching | ~2850 - 2960 |

| C=O (lactam) | Stretching | ~1680 |

| C=C (alkene) | Stretching | ~1640 |

Note: These are predicted values based on computational models and data from analogous compounds. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Calculations can help in the assignment of complex spectra and in understanding how the electronic environment of each nucleus influences its chemical shift.

For this compound, distinct signals are expected for the protons and carbons of the pyrrolidinone ring and the butenyl side chain. chemspider.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| N-H (lactam) | ~6.5 (singlet) |

| =CH₂ (vinyl) | ~4.8 - 5.2 (multiplet) |

| -CH= (vinyl) | ~5.7 - 5.9 (multiplet) |

| Pyrrolidinone ring protons | ~2.0 - 3.5 (multiplets) |

| Butenyl chain allylic protons | ~2.0 - 2.5 (multiplet) |

| Butenyl chain alkyl protons | ~1.4 - 1.8 (multiplet) |

Note: These are predicted values. The exact chemical shifts and multiplicities in an experimental spectrum would depend on the solvent and the specific coupling constants.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (lactam) | ~175 |

| -CH= (vinyl) | ~135 |

| =CH₂ (vinyl) | ~115 |

| Pyrrolidinone ring carbons | ~25 - 50 |

| Butenyl chain carbons | ~28 - 35 |

Note: These are predicted values based on computational models and data from analogous compounds.

Mass Spectrometry (MS):

While computational methods are less direct in predicting full mass spectra compared to IR and NMR, they can be used to calculate the stability of potential fragment ions. This can aid in the interpretation of the fragmentation patterns observed in an experimental mass spectrum. For this compound, common fragmentation pathways would likely involve the loss of the butenyl side chain or cleavage of the pyrrolidinone ring.

Synthetic Applications of 3 3 Buten 1 Yl 2 Pyrrolidinone As a Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The structure of 3-(3-buten-1-yl)-2-pyrrolidinone, containing both a dipolarophile (the alkene) and a modifiable lactam, serves as an excellent foundation for synthesizing complex heterocyclic structures. A primary method for achieving this is through cycloaddition reactions, where the butenyl side chain participates in the formation of new rings.

One of the most powerful strategies is the 1,3-dipolar cycloaddition, a reaction that forms a five-membered ring by reacting a 1,3-dipole with a dipolarophile. ua.esuchicago.edu In this context, the terminal double bond of the butenyl group acts as the dipolarophile. By reacting with various 1,3-dipoles such as nitrones, azides, or nitrile oxides, a range of five-membered heterocyclic rings can be appended to the pyrrolidinone scaffold. uchicago.eduyoutube.com For instance, the reaction with an azide (B81097) would yield a triazole, while a nitrile oxide would produce an isoxazole. youtube.com These reactions are highly valuable as they can generate multiple new stereocenters in a single, often stereoselective, step. ua.es

The resulting polycyclic compounds, which merge the pyrrolidinone core with a newly formed heterocycle, are of significant interest in medicinal chemistry and materials science due to the prevalence of such motifs in bioactive natural products and functional materials. beilstein-journals.orgnih.gov The pyrrolidinone unit itself can also be a precursor to other ring systems through ring-opening and subsequent cyclization steps, often triggered by nucleophilic attack on the carbonyl group. smolecule.com

Precursor to Functionalized Pyrrolidine (B122466) and Pyrrolidinone Derivatives

The dual functionality of this compound allows for its selective modification at either the butenyl side chain or the pyrrolidinone ring, making it a versatile precursor to a library of substituted derivatives.

Functionalization of the Butenyl Side Chain: The terminal alkene is susceptible to a wide range of transformations common to olefins. These include:

Hydrogenation: Reduction of the double bond to yield 3-butyl-2-pyrrolidinone.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydroboration-Oxidation: Conversion of the alkene to a primary alcohol, yielding 3-(4-hydroxybutyl)-2-pyrrolidinone.

Epoxidation: Formation of an epoxide ring, which can be subsequently opened by various nucleophiles to introduce diverse functional groups.

Polymerization: The vinyl group can participate in radical polymerization, using initiators like azobisisobutyronitrile (AIBN), to form polymers with pendant pyrrolidinone units. smolecule.com

Functionalization of the Pyrrolidinone Ring: The lactam moiety offers several sites for reaction:

N-Alkylation/N-Acylation: The nitrogen atom can be functionalized after deprotonation.

Carbonyl Chemistry: The electrophilic carbonyl carbon is a target for nucleophiles. smolecule.com Strong reducing agents like lithium aluminum hydride can reduce the amide to a cyclic amine (pyrrolidine).

Alpha-Alkylation: The carbon atom adjacent to the carbonyl group can be deprotonated and alkylated to introduce further substituents at the 3-position.

Ring-Opening: Nucleophilic attack, for instance by amines or hydroxides, can lead to the opening of the lactam ring, forming functionalized γ-amino acids. smolecule.com This reaction often proceeds through a tetrahedral intermediate. smolecule.com

Below is a table summarizing potential functionalization reactions.

Table 1: Functionalization Reactions of this compound| Reaction Site | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Butenyl Chain | Hydrogenation | H₂, Pd/C | 3-Alkyl-2-pyrrolidinone |

| Butenyl Chain | Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | 3-(Hydroxyalkyl)-2-pyrrolidinone |

| Butenyl Chain | Epoxidation | m-CPBA | 3-(Oxiranylmethyl)-2-pyrrolidinone |

| Butenyl Chain | Radical Polymerization | AIBN | Poly(pyrrolidinone) |

| Pyrrolidinone Ring | N-Alkylation | NaH, R-X | N-Alkyl-3-(3-buten-1-yl)-2-pyrrolidinone |

| Pyrrolidinone Ring | Ring-Opening (Aminolysis) | Amine (e.g., Morpholine) | γ-Amino Amide |

| Pyrrolidinone Ring | Reduction | LiAlH₄ | 3-(3-Buten-1-yl)pyrrolidine |

Utilization in Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur in a single pot without isolating intermediates. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste. This compound is an ideal substrate for designing such processes due to its bifunctional nature.

A typical cascade sequence could be initiated at one of the functional groups, leading to the formation of a reactive intermediate that subsequently triggers a second, intramolecular reaction. For example, a Michael addition of a nucleophile to an activated pyrrolidinone system could be followed by an intramolecular cyclization involving the butenyl side chain. metu.edu.tr

Another possibility involves an initial reaction at the butenyl group, such as an aminopalladation, which generates a new organopalladium intermediate. This intermediate could then undergo an intramolecular C-N bond formation by attacking the lactam carbonyl or reacting at the alpha-position, leading to complex bicyclic or spirocyclic structures. nih.gov Three-component reactions, a subset of cascade processes, can also utilize this scaffold. For instance, a reaction between the pyrrolidinone, an aldehyde, and another nucleophile could lead to highly substituted products in a single operation. beilstein-journals.orgmdpi.com Such strategies are instrumental in rapidly building molecular complexity from a relatively simple starting material. nih.govrsc.org

Application as a Chiral Synthon in Organic Synthesis

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure form, is crucial in the development of pharmaceuticals and agrochemicals. nih.gov this compound can be employed as a chiral synthon, a building block that contains a stereocenter and can be used to introduce chirality into a target molecule.

An enantiomerically pure form of this compound can be prepared, for example, through the resolution of a racemic mixture or by asymmetric synthesis starting from a chiral precursor like glutamic acid. This chiral lactam can then serve as a starting material for the synthesis of other valuable chiral molecules. nih.govmdpi.com

The inherent chirality of the synthon can direct the stereochemical outcome of subsequent reactions. For example, in a [3+2] cycloaddition reaction, the existing stereocenter at the 3-position of the pyrrolidinone ring can influence the facial selectivity of the dipole's approach to the butenyl side chain, resulting in a diastereoselective transformation. ua.es This allows for the creation of new stereocenters with a controlled spatial arrangement relative to the original one.

Furthermore, the chiral pyrrolidinone and pyrrolidine derivatives synthesized from this building block are themselves valuable in asymmetric catalysis. nih.gov The pyrrolidine scaffold is a privileged structure in organocatalysis, capable of promoting a wide range of enantioselective transformations. metu.edu.trnih.gov Therefore, derivatives of this compound can act as precursors to new chiral ligands and organocatalysts. ua.esnih.gov

Derivatization Chemistry and Analogue Synthesis Based on the 3 3 Buten 1 Yl 2 Pyrrolidinone Core

Functionalization of the Pyrrolidinone Nitrogen Atom

The nitrogen atom within the 2-pyrrolidinone (B116388) ring is a prime site for chemical modification. As a secondary amide (lactam), the hydrogen atom on the nitrogen is acidic and can be readily substituted, enabling the introduction of a wide variety of functional groups through reactions like alkylation, acylation, and arylation. atamanchemicals.comchemicalbook.com This functionalization is crucial for modulating the molecule's physicochemical properties, such as polarity, solubility, and interaction with biological targets.

N-Alkylation and N-Acylation: N-alkylation can be achieved by reacting 3-(3-buten-1-yl)-2-pyrrolidinone with alkyl halides or sulfates, typically in the presence of a base. chemicalbook.com Similarly, N-acylation can be performed using acyl chlorides or anhydrides. atamanchemicals.comsciforum.net For instance, protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis, is a form of N-acylation that can facilitate further modifications by preventing unwanted side reactions. researchgate.net The synthesis of N-acyl oxazolidinones, which are valuable chiral auxiliaries, highlights the importance of N-acylation reactions on related heterocyclic systems. sciforum.net

Research Findings: Studies on 2-pyrrolidinone, the parent compound, demonstrate that the nitrogen-bound hydrogen is reactive and susceptible to substitution. chemicalbook.com For example, N-alkylation with various alkyl halides proceeds efficiently in the presence of a base. chemicalbook.com Furthermore, the synthesis of Nefiracetam, a pyrrolidone derivative, involves both N-acylation and N-alkylation steps, underscoring the feasibility of these transformations on substituted pyrrolidinone rings. researchgate.net These established methods are directly applicable to the this compound core for creating a library of N-substituted analogues.

Table 1: Representative Reactions for N-Functionalization

| Reaction Type | Reagent Example | Product Structure |

|---|---|---|

| N-Alkylation | Benzyl bromide (BnBr) | 1-benzyl-3-(3-buten-1-yl)-2-pyrrolidinone |

| N-Acylation | Acetyl chloride (AcCl) | 1-acetyl-3-(3-buten-1-yl)-2-pyrrolidinone |

| Boc-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-butyl 3-(3-buten-1-yl)-2-oxo-1-pyrrolidinecarboxylate |

Modifications of the Buten-1-yl Side Chain for Diverse Analogues

The butenyl side chain provides a reactive handle for a variety of chemical transformations, primarily targeting the terminal double bond. smolecule.com These modifications allow for the introduction of new functional groups and the extension or alteration of the side chain's structure, leading to a diverse set of analogues.

Hydrogenation: One of the most straightforward modifications is the hydrogenation of the alkene. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas, can reduce the double bond to yield the saturated analogue, 3-(butyl)-2-pyrrolidinone. mdpi.comnih.gov This transformation removes the reactivity of the side chain and increases the molecule's conformational flexibility.

Addition Reactions: The terminal alkene is susceptible to a range of electrophilic addition reactions. masterorganicchemistry.com For example, hydrohalogenation with agents like HBr or HCl proceeds according to Markovnikov's rule, where the halogen adds to the more substituted carbon, to form a secondary halide. masterorganicchemistry.com Other important addition reactions include hydration (addition of water) to form alcohols and halogenation (addition of Br₂ or Cl₂) to form dihalides.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions to form new ring systems. The [3+2] cycloaddition of azomethine ylides with alkenes is a well-established method for synthesizing substituted pyrrolidines. mdpi.comua.es Similarly, the Diels-Alder, or [4+2] cycloaddition, is a powerful tool where a diene reacts with the butenyl side chain (dienophile) to create a six-membered ring. libretexts.org These reactions dramatically increase the structural complexity of the molecule.

Polymerization: The vinyl functionality of the buten-1-yl group enables its participation in radical polymerization processes. smolecule.com Using a radical initiator like azobisisobutyronitrile (AIBN), the this compound monomer can be polymerized to form macromolecular structures with repeating pyrrolidinone units along the polymer backbone. smolecule.com

Table 2: Key Modifications of the Buten-1-yl Side Chain

| Reaction Type | Reagent/Condition | Product Structure |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 3-butyl-2-pyrrolidinone |

| Hydrohalogenation | HBr | 3-(3-bromobutyl)-2-pyrrolidinone |

| Epoxidation | m-CPBA | 3-(oxiran-2-ylmethyl)-2-pyrrolidinone |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine-fused bicyclic structure |

Advanced Methodological Developments for 3 3 Buten 1 Yl 2 Pyrrolidinone Synthesis and Transformation

Green Chemistry Approaches in Pyrrolidinone Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of pyrrolidinone synthesis, this involves the use of environmentally benign solvents, renewable starting materials, atom-economical reactions, and energy-efficient protocols. researchgate.netvjol.info.vn

Recent research has highlighted several green strategies for constructing the pyrrolidinone core. One-pot multicomponent reactions (MCRs) are particularly noteworthy as they increase efficiency and reduce waste by combining multiple synthetic steps without isolating intermediates. researchgate.netnih.gov For instance, the synthesis of polysubstituted 2-pyrrolidinones has been achieved through MCRs using eco-friendly solvents like ethanol (B145695) and biodegradable catalysts such as citric acid. vjol.info.vn Another approach involves solvent-free reactions conducted by grinding the reactants at room temperature, which significantly reduces volatile organic compound (VOC) emissions and simplifies work-up procedures. researchgate.net Microwave-assisted synthesis has also emerged as a green technique that can accelerate reaction times and improve yields. researchgate.net

These green principles can be directly applied to the synthesis of 3-(3-buten-1-yl)-2-pyrrolidinone. A hypothetical green synthesis could involve a multicomponent reaction of appropriate precursors, catalyzed by a bio-organocatalyst in a renewable solvent, or under solvent-free mechanochemical conditions.

Table 1: Examples of Green Chemistry Approaches for Pyrrolidinone Synthesis

| Reaction Type | Catalyst/Conditions | Solvent | Key Advantages | Yield (%) |

|---|---|---|---|---|

| Three-Component Reaction | Citric Acid | Ethanol | Eco-friendly solvent, green catalyst | ~42 |

| Three-Component Reaction | Grinding, Catalyst-Free | None | Solvent-free, simple workup, short reaction time | 68–94 |

This table presents data from syntheses of various pyrrolidinone derivatives to illustrate the potential of green chemistry methods. researchgate.netvjol.info.vn

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, utilizing microreactors or continuous flow systems, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. durham.ac.uk

The synthesis of pyrrolidinone derivatives has been successfully translated to flow chemistry systems. For example, the vinylation of 2-pyrrolidone with acetylene (B1199291) to produce N-vinyl pyrrolidone has been implemented in a microreactor. researchgate.net This approach not only mitigates the explosion risk associated with pressurized acetylene but also enhances gas-liquid mass transfer, leading to 100% selectivity for the desired product. researchgate.net Similarly, the synthesis of 3-nitropyrrolidines via dipolar cycloaddition reactions has been demonstrated in a modular flow reactor, allowing for the safe handling of reactive intermediates and the integration of in-line purification steps using immobilized scavengers. durham.ac.uk

A potential synthesis of this compound could be adapted to a flow process. For instance, a catalytic C-H alkenylation reaction (discussed in the next section) could be performed by pumping solutions of the starting materials and catalyst through a heated reactor coil. This would allow for precise control of reaction time and temperature, potentially increasing yield and selectivity while ensuring safer operation, especially if exothermic or high-pressure conditions are required.

Table 2: Flow Chemistry Synthesis of Pyrrolidinone Derivatives

| Product | Reactor Type | Key Reaction | Conditions | Throughput/Yield |

|---|---|---|---|---|

| N-Vinyl Pyrrolidone | Microreactor | Vinylation with Acetylene | 160 °C, 0.6 MPa | 45.3% conversion after 4 cycles |

This table is based on literature data for related pyrrolidinone syntheses, showcasing the applicability of flow chemistry. durham.ac.ukresearchgate.net

Development of Novel Catalytic Systems for Specific Reactions

The development of novel catalysts is paramount for achieving highly selective and efficient transformations. For the synthesis and functionalization of this compound, catalytic systems that can precisely control C-C bond formation at the C3 position are of high interest.

Palladium-Catalyzed C-H Alkenylation: A powerful and modern approach for installing the butenyl side chain is through direct C(sp³)–H alkenylation. Palladium catalysis has been successfully employed for the C–H alkenylation of aliphatic amines to generate functionalized pyrrolidines. nih.govrsc.orgnih.gov In these systems, an amino acid-derived ligand can assist the palladium catalyst, promoting a 5-membered ring cyclopalladation pathway. This allows for the insertion of an alkene, such as a derivative of butene, followed by cyclization to form the pyrrolidine (B122466) ring with the desired alkenyl substituent at the 3-position. nih.gov This method is highly attractive due to its high regioselectivity and the use of readily available starting materials.

Rhodium and N-Heterocyclic Carbene (NHC) Catalysis: Other transition metals and organocatalysts have also proven effective. Rhodium-catalyzed [3+2] cycloadditions of α-imino carbenoids with silyl (B83357) ketene (B1206846) acetals provide a direct route to 3-pyrrolin-2-ones, which can be precursors to the target molecule. organic-chemistry.org More recently, N-heterocyclic carbenes (NHCs) have been used to catalyze radical tandem cyclization/coupling reactions to construct highly functionalized 2-pyrrolidinones in a transition-metal-free manner, offering a complementary green approach. rsc.org

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green and sustainable chemistry. academie-sciences.fr Enzymes offer unparalleled stereoselectivity under mild reaction conditions. academie-sciences.fr Laccase enzymes, for example, have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org While a direct enzymatic synthesis of this compound is not yet reported, the development of engineered enzymes through directed evolution could lead to biocatalysts capable of performing such specific alkenylations in the future. youtube.com

Table 3: Examples of Novel Catalytic Systems for Pyrrolidinone Synthesis/Functionalization

| Catalytic System | Reaction Type | Substrate Example | Product Type | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / Ac-Gly-OH | C–H Alkenylation | Morpholinone derivative + Ethyl acrylate | Functionalized Pyrrolidine | 48-86 |

| Rhodium Carbene | [3+2] Cycloaddition | 1-Sulfonyl-1,2,3-triazole + Ketene silyl acetal | 3-Pyrrolin-2-one | High |

| N-Heterocyclic Carbene (NHC) | Radical Tandem Cyclization | Unsaturated Amide | Functionalized 2-Pyrrolidinone (B116388) | up to 94 |

This table compiles data from various studies on pyrrolidinone synthesis to highlight the capabilities of different catalytic systems. nih.govorganic-chemistry.orgrsc.orgrsc.org

Future Research Directions in the Chemistry of 3 3 Buten 1 Yl 2 Pyrrolidinone

Exploration of Undiscovered Reactivity Patterns

The bifunctional nature of 3-(3-buten-1-yl)-2-pyrrolidinone opens the door to a wide array of chemical transformations. While the individual reactivity of the pyrrolidinone ring and the butenyl side chain are generally understood, future research could focus on the interplay between these two functionalities to uncover novel reaction pathways.

The lactam carbonyl is susceptible to nucleophilic attack, and the adjacent nitrogen atom's hydrogen is amenable to substitution. chemicalbook.com The butenyl group, with its terminal double bond, is a prime candidate for various addition and polymerization reactions. Future explorations could investigate intramolecular reactions that engage both the lactam and the butenyl group simultaneously or in a cascade fashion. For instance, transition-metal-catalyzed intramolecular cyclization reactions could lead to the formation of novel bicyclic or spirocyclic scaffolds, which are of significant interest in medicinal chemistry.

Another area ripe for exploration is the use of the butenyl group as a handle for more complex transformations beyond simple hydrogenation or cycloaddition. For example, metathesis reactions could be employed to couple this compound with other olefins, leading to the synthesis of long-chain functionalized pyrrolidinones. Furthermore, the development of novel catalytic systems could enable previously inaccessible transformations, such as the direct, stereocontrolled functionalization of the butenyl chain.

Development of Highly Selective and Efficient Synthetic Routes

The synthesis of pyrrolidinone derivatives is a well-established field, with methods ranging from multicomponent reactions to the cyclization of acyclic precursors. acs.orgmdpi.com However, the development of highly stereoselective and enantioselective routes to specific derivatives like this compound remains a key challenge. Future research will likely focus on asymmetric catalysis to produce enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications. mappingignorance.org

Organocatalysis, particularly using chiral phosphoric acids or amine-derived catalysts, has emerged as a powerful tool for the enantioselective synthesis of lactams and other heterocycles. rsc.orgnih.gov Applying these methods to the synthesis of this compound could provide access to single enantiomers with high purity. For instance, an asymmetric Michael addition to a suitable precursor could establish the chiral center at the 3-position of the pyrrolidinone ring. rsc.org

Furthermore, rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles has been shown to be a highly efficient method for producing chiral lactams. rsc.org Adapting such methodologies to precursors of this compound could offer a scalable and efficient route to the chiral compound. The use of biocatalysis, employing enzymes like laccases or engineered aldolases, also presents a green and highly selective alternative for the synthesis of chiral pyrrolidinone derivatives. acs.orgnih.govrsc.org

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

| Catalytic System | Potential Advantages | Key Considerations |

|---|---|---|

| Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. rsc.orgnih.gov | Catalyst loading, substrate scope. |

| Transition Metal Catalysis | High turnover numbers, excellent enantioselectivities. rsc.org | Metal contamination, ligand synthesis. |

| Biocatalysis | High stereoselectivity, environmentally friendly. nih.govrsc.org | Enzyme stability and availability, reaction conditions. |

Advanced Computational Studies for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govarabjchem.org For this compound, DFT calculations can provide valuable insights into its electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. arabjchem.org This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new reactions.

Future computational studies could focus on modeling the transition states of potential reactions, allowing for the in silico screening of catalysts and reaction conditions to identify the most promising candidates for experimental investigation. acs.org For example, DFT calculations could be used to study the mechanism of a proposed intramolecular cyclization, helping to determine the feasibility of the reaction and predict the stereochemical outcome. ua.es

Molecular dynamics (MD) simulations can also be employed to study the conformational flexibility of the molecule and its interactions with solvents and catalysts. nih.gov This can provide a more dynamic picture of the reaction environment and help to explain observed selectivities. By combining DFT and MD simulations, researchers can develop a comprehensive theoretical model of the reactivity of this compound, accelerating the discovery of new chemical transformations.

Table 2: Applications of Computational Methods in the Study of this compound

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction mechanisms. nih.govarabjchem.orgacs.org | Prediction of reactivity, catalyst performance, and stereoselectivity. |

| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. nih.gov | Understanding of conformational preferences and solvent effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions. | Elucidation of biocatalytic mechanisms and rational enzyme design. |

Integration with Emerging Synthetic Technologies

The integration of this compound chemistry with emerging synthetic technologies such as flow chemistry and photoredox catalysis holds immense potential for developing more efficient, sustainable, and scalable synthetic processes.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. acs.orgresearchgate.net The synthesis of pyrrolidinone derivatives in continuous flow reactors has already been demonstrated, and applying this technology to the synthesis and subsequent functionalization of this compound could lead to significant improvements in yield and purity. acs.org

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. rsc.org This technology could be applied to the chemistry of this compound in several ways. For instance, photoredox-mediated radical reactions could be used to functionalize the butenyl side chain, or to initiate novel cyclization reactions. nih.govacs.org The combination of photoredox catalysis with flow chemistry could offer a particularly powerful platform for the efficient and controlled synthesis of novel derivatives of this compound.

Q & A

Q. What are the recommended methodologies for synthesizing 3-(3-buten-1-yl)-2-pyrrolidinone, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cycloaddition, to introduce the butenyl group onto the pyrrolidinone core. For example, analogous compounds like 1-(3-Bromo-4-pyridyl)-2-pyrrolidinone require base-catalyzed alkylation or coupling reactions . Optimization may include adjusting solvent polarity (e.g., dichloromethane), temperature, and catalysts (e.g., palladium for cross-coupling). Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions (e.g., - and -NMR for butenyl group integration) .

- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are synthesized .

Q. What safety protocols are essential when handling this compound?

While direct toxicity data for this compound are limited, structurally related pyrrolidinones (e.g., N-methoxy derivatives) show moderate toxicity via ingestion (LD ~161 mg/kg in rats). Use PPE (gloves, goggles), work in a fume hood, and avoid heating to prevent decomposition into toxic NO vapors .

Q. How does the solubility profile of this compound influence experimental design?

The compound’s solubility in polar (e.g., DMSO, ethanol) vs. non-polar solvents (e.g., hexane) affects reaction media selection and purification methods. Analogous compounds with alkyl chains exhibit improved lipid solubility, suggesting utility in membrane permeability studies .

Q. What are the primary structure-activity relationship (SAR) considerations for this compound?

The butenyl side chain may enhance binding flexibility in biological targets. Comparative studies of analogs (e.g., tert-butyl or bromo-substituted pyrrolidinones) show that bulkier substituents reduce enzymatic activity, while unsaturated groups (like butenyl) improve interaction with hydrophobic pockets .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpy, entropy) of this compound be experimentally determined?

Use differential scanning calorimetry (DSC) to measure phase transitions and isothermal titration calorimetry (ITC) for binding energetics. For related compounds, enthalpy changes during ring-opening reactions correlate with substituent electronic effects . Computational methods (DFT) can supplement experimental data .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidinone derivatives?

Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols using controls like 2-pyrrolidinone (known PCR inhibitor) and validate via dose-response curves. Cross-referencing with structural analogs (e.g., 3-(Nicotinoyl-d)-2-pyrrolidinone) can isolate substituent-specific effects .

Q. How does the butenyl group influence catalytic applications of this compound?

The unsaturated butenyl moiety may act as a ligand in metal-catalyzed reactions. For example, tert-butylpyrrolidine derivatives coordinate with transition metals (e.g., Pd, Cu) to facilitate cross-coupling or oxidation reactions. Kinetic studies under inert atmospheres are recommended to prevent side reactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can assess degradation. Related compounds show hydrolysis of the lactam ring under acidic conditions, forming linear amines. LC-MS monitors degradation products, while buffered solutions (pH 7.4) enhance stability .

Q. How can advanced SAR models predict the bioactivity of novel pyrrolidinone derivatives?

Combine QSAR (quantitative SAR) with molecular docking to map interactions with target proteins (e.g., kinases). For instance, fluorinated analogs (e.g., 3-(fluorophenyl)-pyrrolidinones) exhibit enhanced binding to hydrophobic enzyme pockets. Validate predictions with in vitro assays using isoform-specific inhibitors .

Tables

Table 1. Comparative Toxicity of Pyrrolidinone Derivatives

Table 2. Recommended Analytical Techniques

| Technique | Application | Example Reference |

|---|---|---|

| NMR | Substituent positioning | |

| DSC | Thermodynamic stability | |

| LC-MS | Degradation product analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products